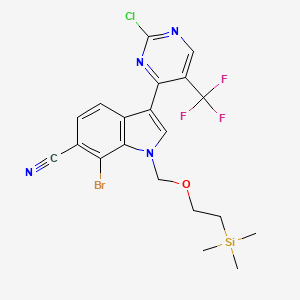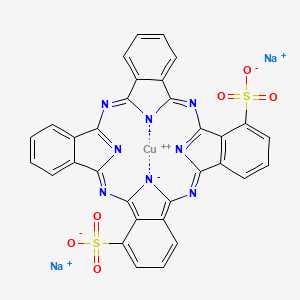
Heliogen blue sbl
Übersicht
Beschreibung
Heliogen blue sbl is a useful research compound. Its molecular formula is C32H14CuN8Na2O6S2 and its molecular weight is 780.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Heliogen blue sbl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heliogen blue sbl including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Study of Crab Axons
Heliogen Blue SBL has been utilized in studies involving the ultrastructural organization of crab axons and their distribution during physiological excitation (Komissarchik & Levin, 1968).
Solar Feature Variability Research
In the field of heliophysics, Heliogen Blue SBL has applications in studying solar feature variability and its relationship with Earth's magnetosphere, solar wind speed, and the interplanetary magnetic field (Shaun et al., 2012).
Optical Data Storage and Displays
The Heliogen Blue SBL laser diode may have significant applications in optical data storage and computer displays (Fasol, 1996).
Study of Human Erythrocytes
Research indicates that Heliogen Blue SBL dye reveals the same ultrastructure in unsealed and resealed human erythrocytes, contributing to cell biology (Brudnaia et al., 1984).
Surface Global Irradiance Measurement
The HELIOSAT surface global irradiance retrieval scheme, which employs Heliogen Blue SBL, can significantly reduce biases in satellite and ground measurements in regions like the Alpine area (Dürr & Zelenka, 2009).
Erythrocyte Membrane Studies
Heliogen Blue SBL, as a vital dye, does not penetrate cells but is sorbed by their membranes, revealing insights into molecular and polymolecular sorption characteristics (Kirpichnikova et al., 1981).
Membrane Conformational Changes
The sorption of Heliogen Blue into human red cells can alter the outer membrane surface and increase binding sites due to conformational changes in the membrane (Kirpichnikova & Shuvalova, 1988).
Helium Ion Microscopy in Lepidoptera Studies
Helium ion microscopy, associated with the analysis of Heliogen Blue SBL, is used to study the micro and nanostructures responsible for structural color in the wings of Lepidoptera species (Boden et al., 2012).
Dental Composite Resin Polymerization
Blue diodes, like those in Heliogen Blue SBL, show a higher degree of conversion and temperature rise during polymerization of composite resin samples compared to standard halogen curing units (Knežević et al., 2001).
Peripheral Protein Composition in Erythrocyte Membranes
The incubation of human red blood cells in sodium hydrate solution with Heliogen Blue SBL leads to changes in its visible spectrum, indicating alterations in peripheral protein composition (Shuvalova & Kirpichnikova, 1988).
Heliospheric Integrated Observatory (HELIO) Studies
HELIO creates an integrated e-Infrastructure for the study of the Sun-Solar System connection, with Heliogen Blue SBL contributing to the observatory's capabilities (Bentley et al., 2010).
Development of Next-Generation Displays
Blue phase III of cholesteric liquid crystals, similar to the emission properties of Heliogen Blue SBL, can be used to develop next-generation displays that compete with organic light-emitting diodes (Gandhi & Chien, 2017).
Applications in Photonic and Optoelectronic Fields
Sb3+-doped Cs2NaInCl6 double perovskites, emitting blue light akin to Heliogen Blue SBL, have potential applications in scarce blue photonic and optoelectronic fields (Zeng et al., 2020).
Use in High-Sensitivity Immunoassay
Prussian blue, a compound related to Heliogen Blue, can be used as a highly sensitive and background-free resonant Raman reporter, making it useful for high-sensitivity immunoassay and cancer cell imaging (Yin et al., 2017).
Eigenschaften
IUPAC Name |
copper;disodium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-5,17-disulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8O6S2.Cu.2Na/c41-47(42,43)21-13-5-11-19-23(21)31-37-27-17-9-3-1-7-15(17)25(34-27)33-26-16-8-2-4-10-18(16)28(35-26)38-32-24-20(30(40-32)36-29(19)39-31)12-6-14-22(24)48(44,45)46;;;/h1-14H,(H2-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46);;;/q-2;+2;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBXPLYSDKSFEQ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=CC=C8)S(=O)(=O)[O-])C(=N7)N=C2[N-]3)C=CC=C6S(=O)(=O)[O-])C9=CC=CC=C94.[Na+].[Na+].[Cu+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H14CuN8Na2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
780.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Heliogen blue sbl | |
CAS RN |
1330-38-7 | |
| Record name | CI 74180 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





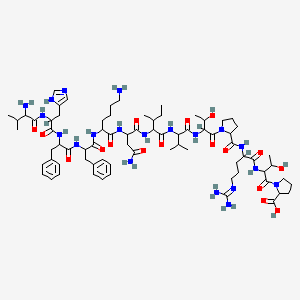
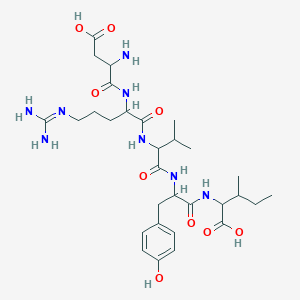
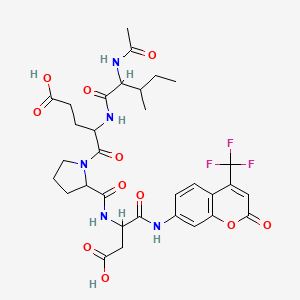
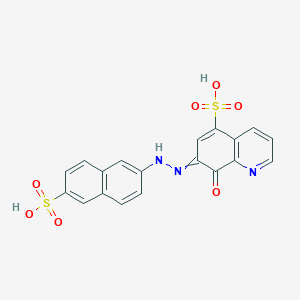

![1,3-Bis-(2,6-diisopropylphenyl)-[1,3,2]diazaphospholidine 2-oxide](/img/structure/B8192841.png)
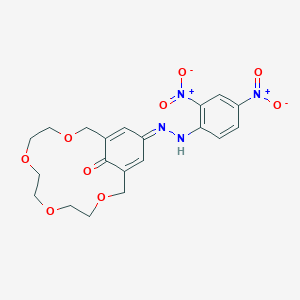
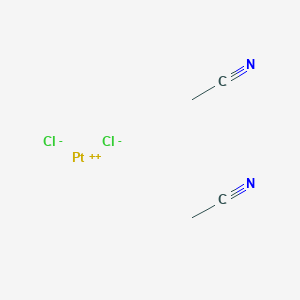
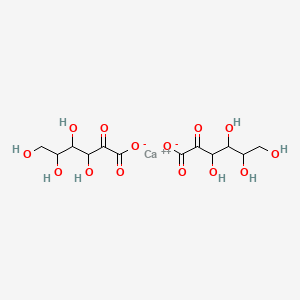
![5-[(3-Chlorocyclohexyl)amino]benzo[c][2,6]naphthyridine-8-carboxylic acid](/img/structure/B8192879.png)
![2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-3-fluoronaphthalene-1-carbonitrile](/img/structure/B8192883.png)
